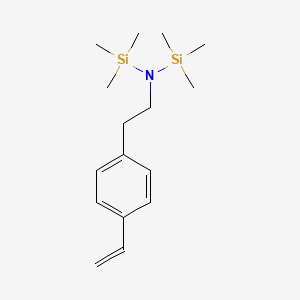
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine typically involves the reaction of trimethylsilyl chloride with 4-vinylphenethylamine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Catalysts such as palladium or platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: May be used in the development of silicon-based biomaterials.
Industry: Used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine would depend on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The vinyl group may also participate in polymerization reactions, leading to the formation of cross-linked networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl derivatives: Compounds such as trimethylsilyl chloride and trimethylsilyl ether share similar chemical properties.
Vinylsilane derivatives: Compounds like vinyltrimethoxysilane and vinyltriethoxysilane have similar reactivity due to the presence of the vinyl group.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is unique due to the combination of the trimethylsilyl and vinylphenethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H29NSi2 |
|---|---|
Molekulargewicht |
291.58 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C16H29NSi2/c1-8-15-9-11-16(12-10-15)13-14-17(18(2,3)4)19(5,6)7/h8-12H,1,13-14H2,2-7H3 |
InChI-Schlüssel |
VUXLUEVJQUSPLA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CCC1=CC=C(C=C1)C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


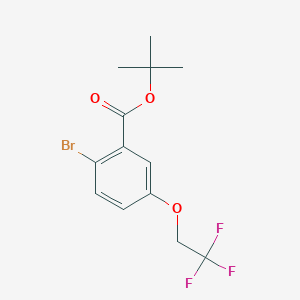
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)

![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
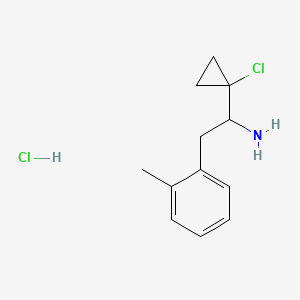

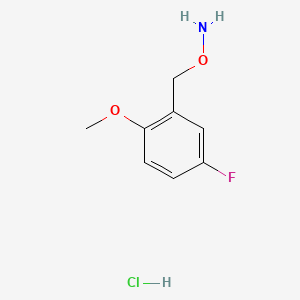
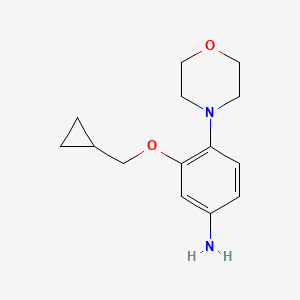
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
